1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing two nitrogen atoms in a five-membered ring, and they exhibit a wide range of biological activities .
Preparation Methods
The synthesis of 1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to produce the final compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrazoles.
Common reagents and conditions used in these reactions include concentrated acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds have a similar pyrazole core but are used for different applications, such as antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
1856030-03-9 |
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Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-9-12(11(3)16-18)7-14-13-8-15-17(5-2)10-13/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
OAESWRXUMMVVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
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